molecular formula C9H9NO2 B182658 5-Ethylbenzo[d]oxazol-2(3H)-one CAS No. 151254-40-9

5-Ethylbenzo[d]oxazol-2(3H)-one

Cat. No. B182658
M. Wt: 163.17 g/mol
InChI Key: WZIUGDMSWHGYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Ethylbenzo[d]oxazol-2(3H)-one” is an organic compound . It is a derivative of benzoxazole, a type of aromatic organic compound that combines a benzene ring with an oxazole ring .


Synthesis Analysis

The synthesis of benzoxazole derivatives is often complex and involves multi-step reactions . One common method involves reacting the sulfate of benzoxazole with bromoethane to generate 2-bromoethyl-1,3-benzoxazole. This is then reacted with imidazole under alkaline conditions to generate the final product .


Molecular Structure Analysis

The molecular structure of “5-Ethylbenzo[d]oxazol-2(3H)-one” is characterized by the presence of a benzoxazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements) consisting of a fusion of benzene and oxazole .


Chemical Reactions Analysis

Benzoxazoles, including “5-Ethylbenzo[d]oxazol-2(3H)-one”, have been found to be versatile starting blocks for the diverse and stereoselective synthesis of various compounds, including amino acids, oxazoles, β-lactams, pyrroles, imidazolines, pyrrolines, and imidazoles .

Future Directions

Benzoxazoles, including “5-Ethylbenzo[d]oxazol-2(3H)-one”, continue to be an area of interest in the field of medicinal chemistry due to their diverse biological activities. Future research may focus on the development of new benzoxazole derivatives and the exploration of their potential therapeutic applications .

properties

IUPAC Name

5-ethyl-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-2-6-3-4-8-7(5-6)10-9(11)12-8/h3-5H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZIUGDMSWHGYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599505
Record name 5-Ethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethylbenzo[d]oxazol-2(3H)-one

CAS RN

151254-40-9
Record name 5-Ethyl-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

8.2 g (0.06 M) 2-amino-4-ethylphenol and 5.4 g (0.09 M) urea were thoroughly mixed and heated in an oil bath to 180° C. for 2.0 hours. Thereafter the mixture was allowed to cool to 100° C. HCl solution (1.0 normal) was added to the mixture while stirring and the mixture was cooled to room temperature. The cooled mixture was extracted three times with methylene chloride. The combined organic phases were dried and stripped in vacuum. The sample yielded 5.9 g dark solid with a melting point of 75°-77° C. Spectroscopic data: nuclear magnetic resonance (NMR), C-13 NMR, infrared, and mass spectroscopy are consistent with the proposed structure.
Quantity
8.2 g
Type
reactant
Reaction Step One
Name
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.